molecular formula C20H17BrN2O3S B5433688 N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide

Número de catálogo B5433688
Peso molecular: 445.3 g/mol
Clave InChI: GAOPTGIHXSGPCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide, also known as BMS-345541, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has been shown to inhibit the activity of IκB kinase (IKK), a key regulator of the nuclear factor-kappa B (NF-κB) signaling pathway. The NF-κB pathway is involved in the regulation of inflammation, immune response, cell proliferation, and apoptosis, and its dysregulation has been implicated in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Aplicaciones Científicas De Investigación

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In cancer, the NF-κB pathway is often constitutively activated, leading to increased cell proliferation, survival, and resistance to chemotherapy and radiotherapy. This compound has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiotherapy. In autoimmune disorders, the NF-κB pathway is involved in the activation of immune cells and the production of pro-inflammatory cytokines. This compound has been shown to suppress the activation of immune cells and the production of pro-inflammatory cytokines in vitro and in animal models of autoimmune diseases. In inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, the NF-κB pathway is involved in the recruitment of immune cells and the production of pro-inflammatory cytokines. This compound has been shown to reduce inflammation and tissue damage in animal models of inflammatory diseases.

Mecanismo De Acción

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide inhibits the activity of IKK, a key regulator of the NF-κB pathway. IKK phosphorylates IκB, leading to its degradation and the release of NF-κB, which translocates to the nucleus and activates the transcription of target genes. This compound binds to the ATP-binding site of IKK, preventing its phosphorylation and activation. This leads to the inhibition of NF-κB activation and the downstream effects of the pathway, including inflammation, immune response, cell proliferation, and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, this compound inhibits cell proliferation, survival, and invasion, and enhances the efficacy of chemotherapy and radiotherapy. In immune cells, this compound suppresses the activation and proliferation of T cells and B cells, and the production of pro-inflammatory cytokines. In animal models of autoimmune and inflammatory diseases, this compound reduces inflammation, tissue damage, and disease severity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide has several advantages for lab experiments, including its high potency and specificity for IKK inhibition, its ability to inhibit both basal and inducible NF-κB activation, and its low toxicity and good pharmacokinetics. However, this compound also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its variable effects in different cell types and disease models.

Direcciones Futuras

N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide has shown promising results in preclinical studies, and several clinical trials have been conducted or are ongoing to evaluate its safety and efficacy in various diseases, including cancer, psoriasis, and rheumatoid arthritis. However, there are still several areas of research that need to be addressed, including the optimization of dosing and administration, the identification of biomarkers for patient selection and monitoring, the combination with other therapies, and the evaluation of long-term safety and efficacy. Additionally, the development of more potent and selective IKK inhibitors, and the identification of new targets and pathways involved in NF-κB regulation, may provide new opportunities for the treatment of various diseases.

Métodos De Síntesis

The synthesis of N'-[(4-bromophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenecarboximidamide involves several steps, including the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxyaniline to form N-(4-bromophenyl)sulfonyl-4-methoxyaniline, which is then reacted with 4-nitrobenzenecarboximidamide to form this compound. The final product is obtained after purification and characterization using various spectroscopic techniques.

Propiedades

IUPAC Name

N'-(4-bromophenyl)sulfonyl-N-(4-methoxyphenyl)benzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-26-18-11-9-17(10-12-18)22-20(15-5-3-2-4-6-15)23-27(24,25)19-13-7-16(21)8-14-19/h2-14H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAOPTGIHXSGPCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.